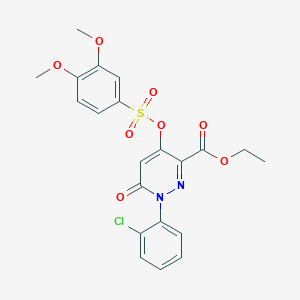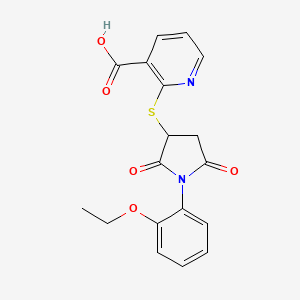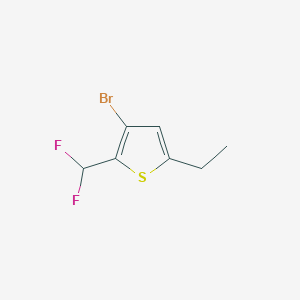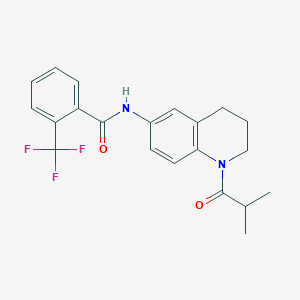
(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel isoxazole derivative . Isoxazole belongs to the class of five-membered heterocyclic compounds . The process of developing new drugs has significantly gained attention due to inadequate pharmacokinetic and safety attributes of the available drugs .
Synthesis Analysis
The compound was synthesized via Claisen Schmidt condensation reaction . In vitro COX-1/2 anti-inflammatory assay, in silico molecular docking of potent compounds, Molecular docking simulation, and SwissADME pharmacokinetic profile were investigated in this research .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple functional groups. The compound contains a furan ring, an isoxazole ring, a pyrrolidine ring, and a trifluoromethyl group .Chemical Reactions Analysis
The compound was tested for its COX-1 and COX-2 enzyme inhibitory activity. Almost all the tested compounds exhibited anti-inflammatory effects whereas C6, C5, and C3 were found to be the most potent COX-2 enzyme inhibitors among the tested compounds and are good candidates for selective COX-2 inhibitors .Physical And Chemical Properties Analysis
The physicochemical properties, pharmacokinetic profile, lipophilicity, water solubility, drug metabolism, drug-likeness properties, and medicinal chemistry of the synthesized isoxazole derivatives were assessed . All the compounds were shown high GI absorption except Compound 7 ( C7 ). Compound 1 ( C1) and Compound 2 ( C2) were found to cross the blood-brain barrier (BBB) .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study on the synthesis of novel pyrazoline derivatives, including structures related to the compound , demonstrated their potential as anti-inflammatory and antibacterial agents. Microwave-assisted synthesis provided a more efficient, environmentally friendly method with higher yields. Some compounds exhibited significant in vivo anti-inflammatory activity, and molecular docking supported their potential as templates for anti-inflammatory drugs (Ravula et al., 2016).
Heterocyclization Approaches
- Research on polysubstituted furans has introduced a novel, efficient, catalyst-free, one-pot synthesis method. This includes derivatives that share structural motifs with the compound of interest, highlighting the versatility of furan compounds in synthetic chemistry (Damavandi et al., 2012).
Chemical Properties and Reactions
- Studies on dihapto-coordinated rhenium complexes of furan have shed light on the chemical behavior of furan derivatives under specific conditions, offering insights into the synthesis and manipulation of complex furan-based compounds (Friedman & Harman, 2001).
Novel Anticonvulsant Agents
- Synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives and evaluation of their anticonvulsant activities highlighted the therapeutic potential of similar structures. One derivative was particularly noted for its potency and safety profile, suggesting the compound of interest might have similar applications (Malik & Khan, 2014).
Oxadiazole Derivatives
- The significance of oxadiazole derivatives, obtained from furan by substituting methylene groups with pyridine-type nitrogen, in pharmaceutical chemistry was emphasized. These derivatives are notable for their chemical and biological properties, suggesting related structures might also possess valuable pharmacological activities (Shukla & Srivastav, 2015).
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c19-18(20,21)11-3-5-22-16(8-11)27-12-4-6-24(10-12)17(25)13-9-15(28-23-13)14-2-1-7-26-14/h1-3,5,7-9,12H,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOIACSOMYXATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)


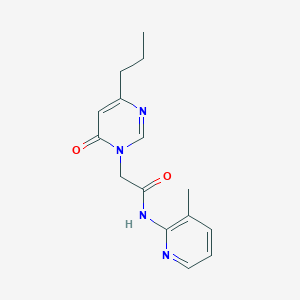
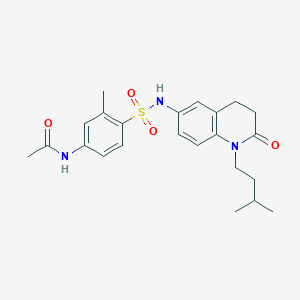
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)
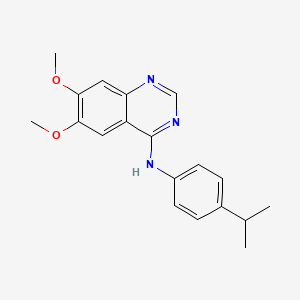
![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)
